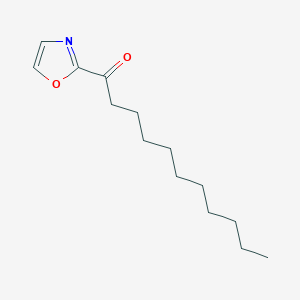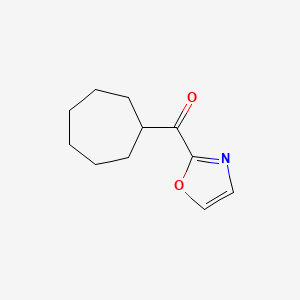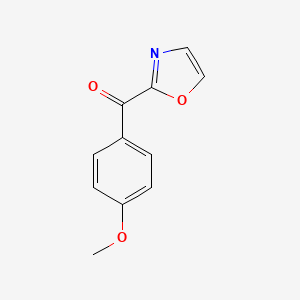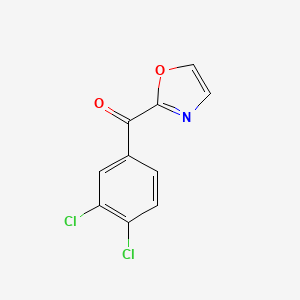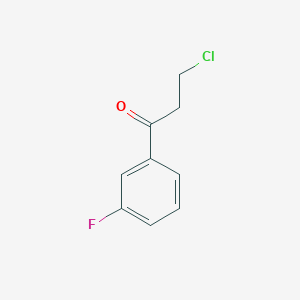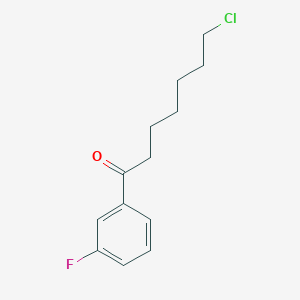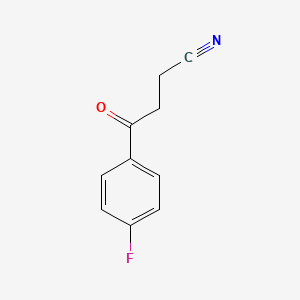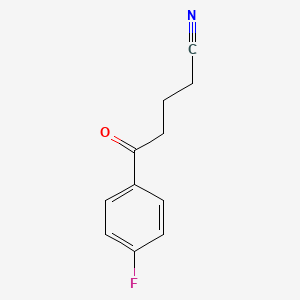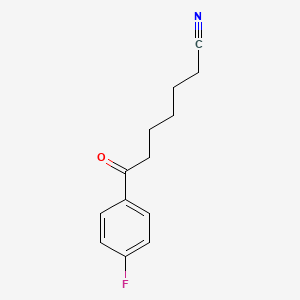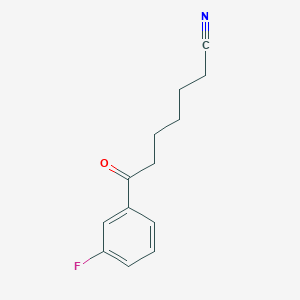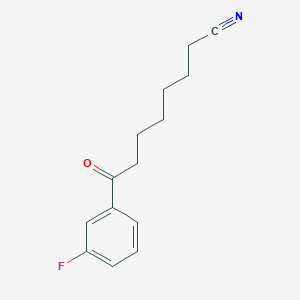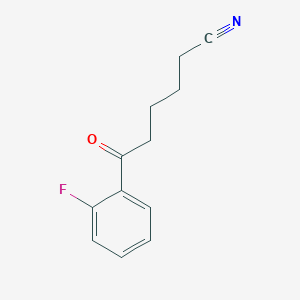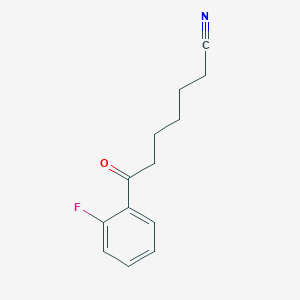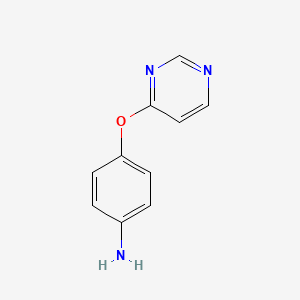
4-(Pyrimidin-4-yloxy)aniline
概要
説明
4-(Pyrimidin-4-yloxy)aniline is a chemical compound with the molecular formula C10H9N3O . It is also known by other names such as 4-(4-aminophenoxy)pyrimidine .
Synthesis Analysis
The synthesis of 4-(Pyrimidin-4-yloxy)aniline and its derivatives has been a subject of research in various studies . For instance, a series of novel 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives were designed, synthesized, and evaluated for their antitumor activity against the A549, Hela, and MCF-7 cell lines . Another study designed and synthesized a series of novel pyrimidin-4-amine derivatives .
Molecular Structure Analysis
The molecular structure of 4-(Pyrimidin-4-yloxy)aniline consists of 10 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Pyrimidin-4-yloxy)aniline include a molecular weight of 187.20 g/mol, a XLogP3-AA value of 1.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 187.074561919 g/mol, a monoisotopic mass of 187.074561919 g/mol, a topological polar surface area of 61 Ų, a heavy atom count of 14, and a complexity of 169 .
科学的研究の応用
Microwave-Based Synthesis and Chemical Applications
- Microwave-based Synthesis : The compound 4-(Pyrimidin-4-yloxy)aniline is utilized in the microwave-based synthesis of thienopyrimidine bioisosteres, a process involving chlorination and nucleophilic displacement. This method is notable for its efficiency, requiring only 2 hours for the complete synthesis (Phoujdar et al., 2008).
Docking and Quantitative Structure–Activity Relationship Studies
- Molecular Docking Studies : In the field of molecular design, 4-(Pyrimidin-4-yloxy)aniline derivatives have been docked with c-Met kinase to study their orientations and inhibitory activities. These studies are critical in understanding the molecular features contributing to high inhibitory activity and for predicting biological activities of these inhibitors (Caballero et al., 2011).
Synthesis and Evaluation for Biological Activities
- Biological Activity in Kinase Inhibition : Derivatives of 4-(Pyrimidin-4-yloxy)aniline have been shown to inhibit cancer-related protein kinases and exhibit antiproliferative activity against various cancer cell lines. The structural features of these compounds are critical for their protein kinase inhibitory activity (Determann et al., 2012).
Synthesis and Insecticidal Activity
- Insecticidal Applications : Novel 4-arylamino pyrimidine derivatives, synthesized from 4-(Pyrimidin-4-yloxy)aniline, have shown significant insecticidal activity against certain pest species. This suggests potential applications in agricultural pest control (Wu et al., 2019).
Electroluminescent Properties in Material Science
- Electroluminescent Materials : Compounds derived from 4-(Pyrimidin-4-yloxy)aniline have been studied for their electroluminescent properties, indicating potential uses in the development of organic light-emitting diodes (OLEDs) and related technologies (Jin et al., 2020).
Anti-inflammatory Activity in Medicinal Research
- Anti-inflammatory Potential : Synthesized derivatives of 4-(Phenylamino)pyrimidin-2-ol, including those derived from 4-(Pyrimidin-4-yloxy)aniline, have shown promising results in in-vivo and in-vitro anti-inflammatory activity. This opens avenues for developing new anti-inflammatory drugs (Munde et al., 2022).
特性
IUPAC Name |
4-pyrimidin-4-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGMQFHNZMUTILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70629106 | |
| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-4-yloxy)aniline | |
CAS RN |
417724-74-4 | |
| Record name | 4-[(Pyrimidin-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70629106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


